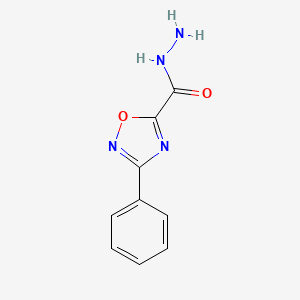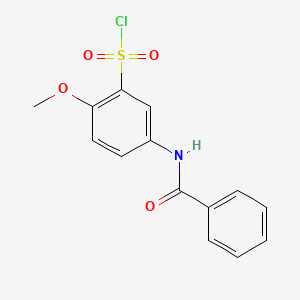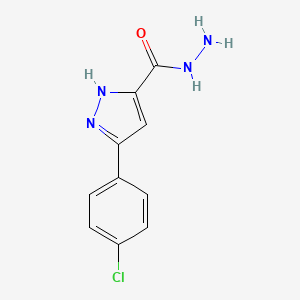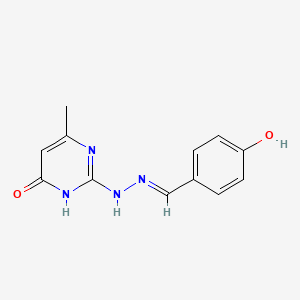
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide
Overview
Description
“3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide” is a heterocyclic compound . It belongs to the arylidene (3-phenyl)-1,2,4-oxadiazolyl-5-carboxyhydrazide series . These compounds have been structurally planned by applying the molecular hybridization strategy .
Synthesis Analysis
The synthesis of “3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide” involves several steps. The process includes the reaction of amidoximes and acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .Molecular Structure Analysis
The molecular structure of “3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Scientific Research Applications
Agricultural Applications
1,2,4-Oxadiazole derivatives, including 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide, exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Antifungal Activity
1,3,4-Oxadiazole derivatives have been reported to exhibit antifungal properties . This makes them useful in the treatment of diseases caused by fungal pathogens, which pose a huge threat to global agriculture .
Anticancer Potential
The 1,3,4-oxadiazole molecule is an important scaffold in medicinal chemistry, with high versatility, giving rise to elevated structural diversity . Many oxadiazole derivatives exhibit anticancer properties .
Anti-inflammatory and Analgesic Properties
1,3,4-Oxadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of various inflammatory conditions and pain management.
Antitubercular Activity
1,3,4-Oxadiazole derivatives, including 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide, have been reported to exhibit antitubercular activities . This makes them potentially useful in the treatment of tuberculosis.
Antidiabetic Activity
1,3,4-Oxadiazole derivatives have been reported to exhibit antidiabetic properties . This makes them potentially useful in the treatment of diabetes.
Antiviral Activity
1,3,4-Oxadiazole derivatives have been reported to exhibit antiviral properties . This makes them potentially useful in the treatment of various viral infections.
Future Directions
The future directions for “3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide” could involve further exploration of its potential pharmacological applications, given the known anti-infective properties of some 1,2,4-oxadiazoles . Additionally, more research could be conducted to better understand its chemical reactions and to explore its physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide (POD) is the opioid receptors in the brain . These receptors play a crucial role in pain perception and relief.
Mode of Action
POD interacts with its target, the opioid receptors, by binding to them . This binding action triggers a series of biochemical reactions that result in pain relief.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives have shown exciting antibacterial activities .
Result of Action
The primary result of POD’s action is pain relief, as it is an analgesic agent . This is achieved through its interaction with the opioid receptors in the brain
properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-12-8(14)9-11-7(13-15-9)6-4-2-1-3-5-6/h1-5H,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZXTYBNQLZUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201024 | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,4-oxadiazole-5-carbohydrazide | |
CAS RN |
90323-72-1 | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90323-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3338336.png)

![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3338349.png)


![(3E)-2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-cyclohexylbut-3-enoic acid](/img/structure/B3338358.png)



